molecular formula C12H18IN3O2 B6306158 tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate CAS No. 1823263-02-0

tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate

Cat. No. B6306158
CAS RN: 1823263-02-0
M. Wt: 363.19 g/mol
InChI Key: KARJAMVBTXLMDA-UHFFFAOYSA-N
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Description

“tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate” is a chemical compound with the molecular formula C12H18IN3O2. It is typically used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.

Future Directions

As this compound is used for pharmaceutical testing , future research could focus on its potential applications in drug development and its interactions with biological systems.

properties

IUPAC Name

tert-butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-4-6-16-10(8-15)9(13)7-14-16/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARJAMVBTXLMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=C(C=N2)I)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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